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This guide provides a comparative overview of analytical methodologies for the quantification
of Sofosbuvir impurity G, a known diastereomer of the active pharmaceutical ingredient.[1][2]
The data presented is compiled from various validated methods to assist researchers,
scientists, and drug development professionals in selecting and implementing robust analytical
protocols. This document is intended to serve as a practical resource for establishing accurate
and reproducible analysis of this critical impurity.

Quantitative Data Summary

The performance of various analytical methods for the determination of Sofosbuvir and its
impurities is summarized below. While direct inter-laboratory comparison data for Impurity G is
not publicly available, this table presents key validation parameters from individual studies on
related impurities, offering a benchmark for expected performance. The methods predominantly
utilize Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-
Performance Liquid Chromatography (UPLC).
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Correlatio Accuracy
Linearity n (%
Method Analyte . LOD LOQ
Range Coefficie Recovery
nt (r?) )
RP-HPLC Phosphoryl  10-30 Not 0.03% 1.50% Not
Method 1 Impurity pg/mL Specified (0.12 ug) (0.375 pg) Specified
RP-HPLC ] 0.5-7.5 90.2—-
Sofosbuvir 0.999 0.1 pg/mL 0.5 pg/mL
Method 2 ppm 113.9%
UPLC _ 5-25 99.62 -
Sofosbuvir 0.999 0.27 pg/mL  0.83 pg/mL
Method 1 pg/mL 99.73%
UPLC-
) 1-1000 Not Not Not Not
MS/MS Sofosbuvir » i . -
ng/mL Specified Specified Specified Specified
Method 1

Note: Data is extracted from multiple sources for related impurities and the parent drug, as
direct comparative studies for Impurity G are limited. The performance of these methods for
Impurity G would require specific validation.

Experimental Protocols

A detailed methodology for a representative RP-HPLC method for the analysis of Sofosbuvir
and its impurities is provided below. This protocol is a synthesis of common practices found in
the referenced literature.[3][4][5]

Objective: To quantify Sofosbuvir Impurity G in bulk drug substance or pharmaceutical
dosage forms using a stability-indicating RP-HPLC method.

1. Materials and Reagents:
o Sofosbuvir Reference Standard and Impurity G Reference Standard
o Acetonitrile (HPLC Grade)

 Trifluoroacetic Acid (TFA)
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Water (HPLC Grade)

Methanol (HPLC Grade)

Tablets containing Sofosbuvir
. Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Photodiode
Array (PDA) detector.

Analytical balance
Sonicator
pH meter
Volumetric flasks and pipettes
Syringe filters (0.45 pm)
. Chromatographic Conditions:
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 um or equivalent[3][4]

Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid in water and Acetonitrile (50:50, v/v)[3]

[4]

Flow Rate: 1.0 mL/min

Detection Wavelength: 260 nm[3][4][6]
Injection Volume: 10 pL

Column Temperature: 25°C

Run Time: Approximately 10 minutes

. Preparation of Solutions:
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e Diluent: A mixture of water and acetonitrile (50:50, v/v).

o Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir
and Impurity G reference standards in the diluent to obtain a known concentration.

o Sample Solution (from Tablets):
o Weigh and powder not fewer than 10 tablets to determine the average tablet weight.

o Transfer a quantity of powder equivalent to a single dose of Sofosbuvir into a volumetric
flask.

o Add a sufficient amount of diluent, sonicate to dissolve, and then dilute to volume with the
diluent.

o Filter the solution through a 0.45 um syringe filter before injection.
5. System Suitability:
e Inject the standard solution six times.

o The relative standard deviation (RSD) for the peak areas of both Sofosbuvir and Impurity G
should be not more than 2.0%.

e The tailing factor for both peaks should be not more than 2.0.
e The theoretical plates for both peaks should be not less than 2000.
6. Data Analysis:

« |dentify the peaks of Sofosbuvir and Impurity G in the sample chromatogram by comparing
their retention times with those of the reference standards.

o Calculate the amount of Impurity G in the sample using the external standard method.

Visualizations

Inter-Laboratory Comparison Workflow
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The following diagram illustrates a typical workflow for an inter-laboratory comparison study,

designed to assess the reproducibility of an analytical method across different laboratories.
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Caption: Workflow for an Inter-Laboratory Comparison Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b10799836?utm_src=pdf-custom-synthesis#bc-rfq
https://www.medchemexpress.com/Sofosbuvir_impurity_G.html
https://www.medchemexpress.cn/Sofosbuvir_impurity_G.html
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/320446841_RP-HPLC_Method_Development_and_Validation_for_Estimation_of_Sofosbuvir_in_Pure_and_Tablet_Dosage_Form
https://medcraveonline.com/JAPLR/JAPLR-07-00228.php
https://medcraveonline.com/JAPLR/JAPLR-07-00228.php
https://www.benchchem.com/product/b10799836/docs#a-comparative-guide-to-inter-laboratory-analysis-of-sofosbuvir-impurity-g
https://www.benchchem.com/product/b10799836/docs#a-comparative-guide-to-inter-laboratory-analysis-of-sofosbuvir-impurity-g
https://www.benchchem.com/product/b10799836/docs#a-comparative-guide-to-inter-laboratory-analysis-of-sofosbuvir-impurity-g
https://www.benchchem.com/product/b10799836/docs#a-comparative-guide-to-inter-laboratory-analysis-of-sofosbuvir-impurity-g
https://www.benchchem.com/product/b10799836?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799836?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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